molecular formula C27H20N4O4 B11385961 1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11385961
M. Wt: 464.5 g/mol
InChI Key: ZAPWSRRZWCANIA-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridazine ring, a benzofuran moiety, and a phenylcarbamoyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Attachment of the Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced through acylation reactions using phenyl isocyanate or related reagents.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid: This compound shares the 3-methylphenyl group but has a different core structure.

    1,3,5-triaryl-2-pyrazolines: These compounds have a similar aromatic substitution pattern but differ in their core heterocyclic structure.

    Azole derivatives: These compounds share some structural features and biological activities but differ in their specific functional groups and ring systems.

The uniqueness of this compound lies in its combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H20N4O4

Molecular Weight

464.5 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C27H20N4O4/c1-17-8-7-11-19(16-17)31-15-14-21(32)24(30-31)26(33)29-23-20-12-5-6-13-22(20)35-25(23)27(34)28-18-9-3-2-4-10-18/h2-16H,1H3,(H,28,34)(H,29,33)

InChI Key

ZAPWSRRZWCANIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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